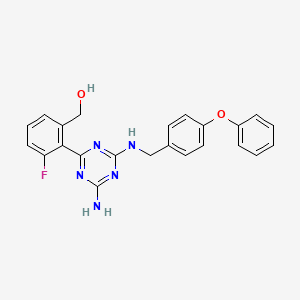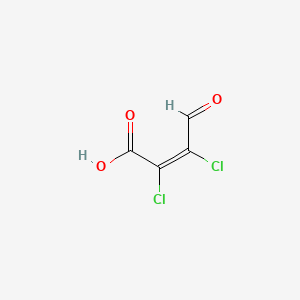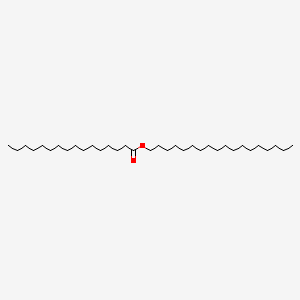
Nov-LRRK2-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nov-LRRK2-11 is a potent LRRK2 inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Parkinson's Disease Research
Nov-LRRK2-11 has been studied in the context of Parkinson's Disease (PD), particularly focusing on the leucine-rich repeat kinase 2 (LRRK2) gene mutation G2019S. This mutation is a common genetic cause of PD. Research conducted on knock-in mice with this mutation revealed that Nov-LRRK2-11, a LRRK2 kinase inhibitor, could reverse the hyperkinetic phenotype observed in these mice. This indicates its potential role in addressing PD symptoms related to LRRK2 kinase activity enhancement (Longo et al., 2014).
2. Age-Related Motor Function Study
Another significant application of Nov-LRRK2-11 is in exploring age-related changes in motor function. A study showed that G2019S LRRK2 mice exhibited a stable motor performance up to 19 months of age, unlike their wild-type counterparts. Nov-LRRK2-11 was used to demonstrate that the hyperkinetic phenotype in these mice was likely due to enhanced LRRK2 kinase activity, suggesting its utility in studying age-related motor decline and the potential therapeutic applications in aging-related motor disorders (Longo et al., 2017).
Eigenschaften
Molekularformel |
C21H23N3O3 |
|---|---|
Molekulargewicht |
365.43 |
IUPAC-Name |
(Z)-3-((5-Acetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl)methylene)-5-isopropoxyindolin-2-one |
InChI |
InChI=1S/C21H23N3O3/c1-12(2)27-16-4-5-20-17(10-16)18(21(26)23-20)9-15-8-14-11-24(13(3)25)7-6-19(14)22-15/h4-5,8-10,12,22H,6-7,11H2,1-3H3,(H,23,26)/b18-9- |
InChI-Schlüssel |
BUMVKPFMQPYNEV-NVMNQCDNSA-N |
SMILES |
O=C1NC2=C(C=C(OC(C)C)C=C2)/C1=C/C(N3)=CC4=C3CCN(C(C)=O)C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Nov LRRK2-11; Nov LRRK2 11; Nov-LRRK2-11 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)